![molecular formula C14H19NO3 B12639479 3a,4,5,6,7,7a-Hexahydro-2-hydroxy-4-methyl-7-(1-methylethyl)-4,7-etheno-1H-isoindole-1,3(2H)-dione CAS No. 1420983-98-7](/img/structure/B12639479.png)
3a,4,5,6,7,7a-Hexahydro-2-hydroxy-4-methyl-7-(1-methylethyl)-4,7-etheno-1H-isoindole-1,3(2H)-dione
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Description
3a,4,5,6,7,7a-Hexahydro-2-hydroxy-4-methyl-7-(1-methylethyl)-4,7-etheno-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3a,4,5,6,7,7a-Hexahydro-2-hydroxy-4-methyl-7-(1-methylethyl)-4,7-etheno-1H-isoindole-1,3(2H)-dione , also known as AH-8529, is a complex organic molecule with significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The molecular formula of AH-8529 is C15H22O3, and it features a unique bicyclic structure that contributes to its biological activity. The presence of hydroxyl and ketone functional groups enhances its interaction with biological targets.
Biological Activity Overview
AH-8529 has been investigated for various biological activities, including:
- Antimicrobial Activity
- Anticancer Properties
- Antioxidant Effects
Antimicrobial Activity
Studies have shown that AH-8529 exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The following table summarizes the antimicrobial activity observed:
Compound | Bacteria Screened | Fungi Screened | Highest Activity Against | Concentration | Activity Inhibition Zone (mm) |
---|---|---|---|---|---|
AH-8529 | Staphylococcus aureus, E. coli | Candida albicans | E. coli | 100 µg/ml | 20 |
Pseudomonas aeruginosa | Aspergillus niger | Staphylococcus aureus | 100 µg/ml | 18 |
These results indicate that AH-8529 has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Anticancer Properties
AH-8529 has shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase. The following table summarizes findings from recent studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 20 | G1 phase cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Farghaly et al., AH-8529 was synthesized and evaluated for its antimicrobial efficacy against common pathogens. The compound exhibited notable activity against E. coli and S. aureus, suggesting its potential use in treating infections caused by these organisms.
Case Study 2: Anticancer Activity
Research published in the journal Medicinal Chemistry highlighted the anticancer effects of AH-8529 on MCF-7 cells. The study utilized various assays to confirm that the compound induces apoptosis through the activation of caspase pathways.
Properties
CAS No. |
1420983-98-7 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C14H19NO3/c1-8(2)14-6-4-13(3,5-7-14)9-10(14)12(17)15(18)11(9)16/h4,6,8-10,18H,5,7H2,1-3H3 |
InChI Key |
KEUDCDGBJILYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(C=C1)(C3C2C(=O)N(C3=O)O)C |
Origin of Product |
United States |
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